
Azanide;palladium(2+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;palladium(2+);chloride, also known as palladium(II) chloride, is a chemical compound with the formula PdCl₂. It is a common starting material in palladium chemistry and is widely used in various industrial and research applications. Palladium(II) chloride is known for its role as a catalyst in organic synthesis, particularly in cross-coupling reactions .
Métodos De Preparación
Palladium(II) chloride is typically prepared by the reaction of chlorine gas with palladium metal at high temperatures. The reaction is as follows:
Pd+Cl2→PdCl2
This method produces palladium(II) chloride in its anhydrous form. Industrial production methods often involve the use of hydrochloric acid to dissolve palladium metal, followed by crystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Palladium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) chloride can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to palladium metal or lower oxidation state palladium compounds.
Substitution: Palladium(II) chloride participates in substitution reactions where chloride ions are replaced by other ligands.
Cross-Coupling Reactions: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common reagents and conditions used in these reactions include organic solvents, bases, and various ligands. Major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Palladium(II) chloride has numerous scientific research applications, including:
Material Science: Palladium(II) chloride is used in the synthesis of semiconducting metal-containing polymers and other advanced materials.
Biomedical Research:
Environmental Science: Palladium(II) chloride is used in the extraction and recovery of precious metals from waste materials.
Mecanismo De Acción
The mechanism of action of palladium(II) chloride in catalytic reactions involves several key steps:
Oxidative Addition: Palladium(II) chloride undergoes oxidative addition with organic halides, forming a palladium(IV) intermediate.
Transmetallation: The intermediate reacts with organometallic reagents, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium(II) catalyst.
In biological systems, palladium(II) chloride can interact with DNA and proteins, leading to the induction of apoptosis through both extrinsic and intrinsic pathways .
Comparación Con Compuestos Similares
Palladium(II) chloride can be compared with other similar compounds such as:
- Palladium(II) fluoride (PdF₂)
- Palladium(II) bromide (PdBr₂)
- Palladium(II) iodide (PdI₂)
- Platinum(II) chloride (PtCl₂)
These compounds share similar coordination geometries and catalytic properties but differ in their reactivity and applications. Palladium(II) chloride is particularly valued for its versatility and efficiency in catalysis .
Propiedades
Fórmula molecular |
ClH8N4Pd-3 |
|---|---|
Peso molecular |
205.96 g/mol |
Nombre IUPAC |
azanide;palladium(2+);chloride |
InChI |
InChI=1S/ClH.4H2N.Pd/h1H;4*1H2;/q;4*-1;+2/p-1 |
Clave InChI |
LXQCNBNGQPTVNN-UHFFFAOYSA-M |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


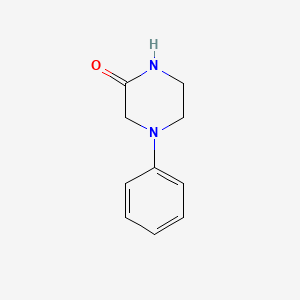
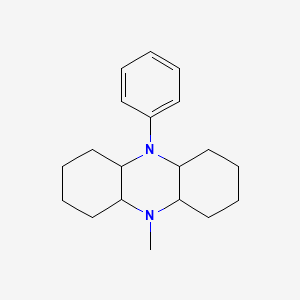
![Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B15131065.png)
![5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)-](/img/structure/B15131069.png)
![6-Methylbenzo[d]thiazol-4-amine](/img/structure/B15131074.png)

![2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15131085.png)

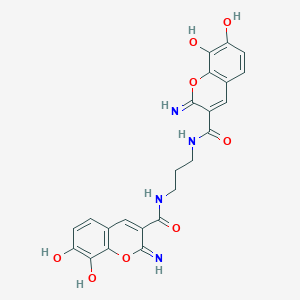

![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
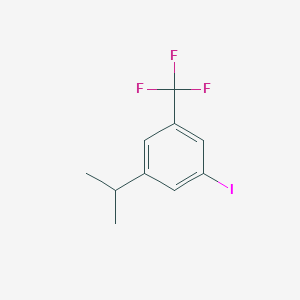
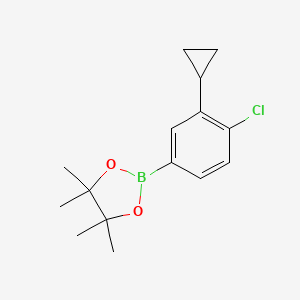
![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)
